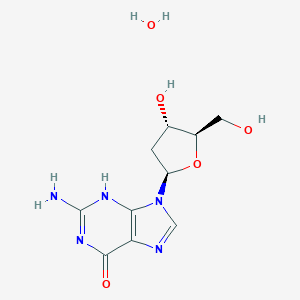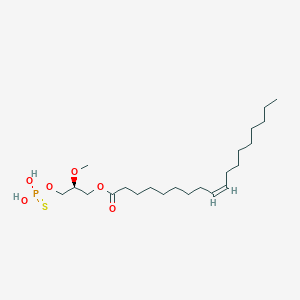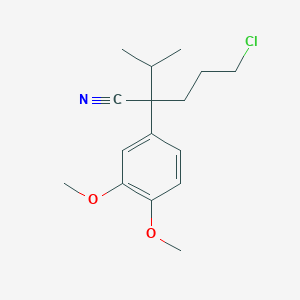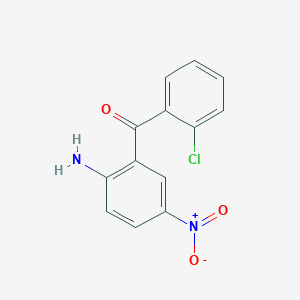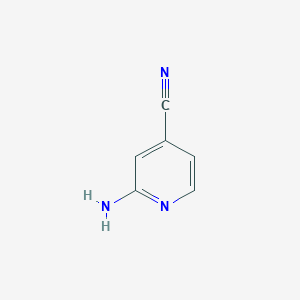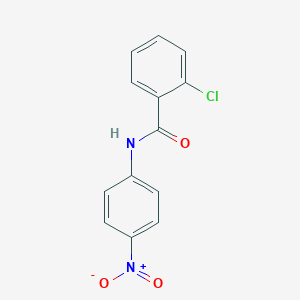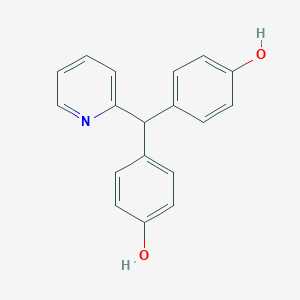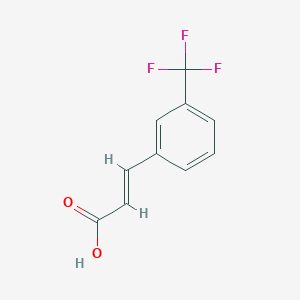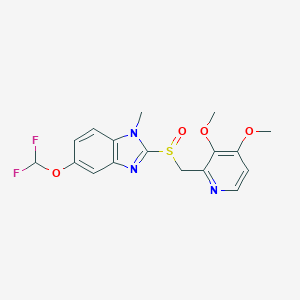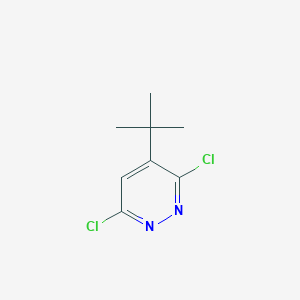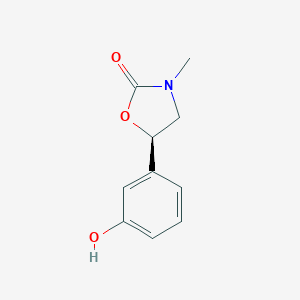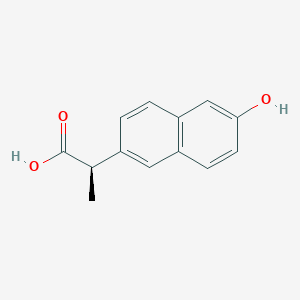
Sulfadlazine d'argent
Vue d'ensemble
Description
Le sulfaméthoxazole d'argent est un antibiotique sulfonamide topique principalement utilisé pour prévenir et traiter les infections des brûlures du deuxième et du troisième degré . Il s'agit d'une combinaison d'argent et de sulfaméthoxazole, qui offre une activité antimicrobienne à large spectre contre une variété de bactéries gram-positives et gram-négatives, ainsi que contre les levures .
Applications De Recherche Scientifique
Le sulfaméthoxazole d'argent a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés et complexes à base d'argent.
Médecine : Largement utilisé dans le traitement des brûlures pour prévenir les infections et favoriser la cicatrisation.
Industrie : Utilisé dans la production de revêtements antimicrobiens pour les dispositifs médicaux et les pansements.
5. Mécanisme d'action
Le sulfaméthoxazole d'argent exerce ses effets en agissant sur la membrane cellulaire et la paroi cellulaire bactérienne, ce qui entraîne la mort cellulaire . Les ions argent se lient aux acides aminés nucléophiles, aux groupes sulfhydryle, amino, imidazole, phosphate et carboxyle des protéines, provoquant une dénaturation des protéines et une inhibition enzymatique . Cela perturbe la membrane cellulaire bactérienne, ce qui entraîne des fuites de protons et, finalement, la mort cellulaire .
Composés similaires :
Nitrate d'argent : Un autre composé à base d'argent utilisé pour ses propriétés antimicrobiennes.
Sulfaméthoxazole sodique : Un antibiotique sulfonamide similaire au sulfaméthoxazole mais sans le composant argent.
Nanoparticules d'argent : Utilisées pour leurs propriétés antimicrobiennes et souvent comparées au sulfaméthoxazole d'argent en termes d'efficacité.
Unicité du sulfaméthoxazole d'argent : Le sulfaméthoxazole d'argent est unique en raison de sa combinaison d'argent et de sulfaméthoxazole, qui offre un effet antimicrobien synergique. Contrairement au nitrate d'argent, qui agit principalement par le biais des ions argent, le sulfaméthoxazole d'argent tire également parti des propriétés antimicrobiennes du sulfaméthoxazole . De plus, le sulfaméthoxazole d'argent est moins susceptible de provoquer une résistance par rapport à d'autres antibiotiques, ce qui en fait une option précieuse pour le traitement des brûlures .
Mécanisme D'action
Target of Action
Silver sulfadiazine primarily targets the cell membrane and cell wall of bacteria . It has broad antimicrobial activity, being bactericidal for many gram-negative and gram-positive bacteria, as well as being effective against yeast .
Mode of Action
Silver sulfadiazine acts on the bacterial cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .
Biochemical Pathways
It is known that silver ions can bind to various groups in proteins, leading to protein denaturation and enzyme inhibition . This disrupts the normal functioning of the bacterial cell, leading to cell death .
Pharmacokinetics
Silver sulfadiazine has a negligible absorption rate in both superficial and deep burns and normal skin, but absorption increases with blister removal . The excretion of silver is slow and primarily occurs via the feces, while sulfadiazine is excreted via urine (6.6% within 5 days) . The half-life elimination of sulfadiazine is approximately 24 hours .
Result of Action
The result of silver sulfadiazine’s action is the death of the bacterial cells. By disrupting the cell membrane and cell wall, and inhibiting essential enzymes, silver sulfadiazine prevents the bacteria from carrying out their normal functions, leading to cell death .
Action Environment
The action of silver sulfadiazine is influenced by the environment in which it is applied. It is primarily used on second- and third-degree burns . In the presence of a nitrate buffer, the silver ion dissociates completely from the sulfadiazine moiety and is free to precipitate or complex with any suitable ligand . This suggests that the action of silver sulfadiazine may be influenced by the chemical environment of the wound.
Analyse Biochimique
Biochemical Properties
Silver sulfadiazine interacts with various biomolecules. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This interaction with proteins leads to proton leaks in the membrane, leading to cell death .
Cellular Effects
Silver sulfadiazine has significant effects on various types of cells and cellular processes. It acts only on the cell membrane and cell wall to produce its bactericidal effect . The compound’s effectiveness may possibly be from a synergistic interaction, or the action of each component .
Molecular Mechanism
The mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine . Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition .
Temporal Effects in Laboratory Settings
Over time, silver sulfadiazine has been observed to have long-term effects on cellular function in laboratory settings . The compound has an enviable safety record in burn treatment, but side effects such as allergic reactions to its sulfadiazine moiety, silver staining of the treated burn wound, hyperosmolality, methemoglobinemia, and hemolysis due to a congenital lack of glucose-6-phosphate dehydrogenase, may be missed or misinterpreted .
Dosage Effects in Animal Models
The effects of silver sulfadiazine vary with different dosages in animal models . In a study, the LD50 for silver sulfadiazine nanosuspension was estimated to be 252.1 mg/kg . The in vivo dosages used for burn wound treatment (40–50 mg/kg) were far below LD50 (252.1 mg/kg) .
Metabolic Pathways
Silver sulfadiazine is involved in the folate metabolism pathway . In order to ensure a proper functioning of cell replication and proteins and nucleic acids synthesis processes, folate metabolism rate is also increased in bacterial, protozoan and other microbial infections .
Transport and Distribution
Silver sulfadiazine is largely confined to cutaneous tissues and the sulfadiazine penetrates into the systemic circulation . This differential distribution pattern is reflected in varying therapeutic and side effects .
Subcellular Localization
In organotypic cultures of human breast skin incubated with silver bandage or treated with silver sulfadiazine, silver was accumulated in epithelial cells and in macrophages, fibroblasts and collagen fibrils and fibres of underlying connective tissue . Ultrastructurally, the accumulated silver was found in lysosome-like vesicles of the different cells and evenly spread along collagen structures .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le sulfaméthoxazole d'argent est synthétisé en faisant réagir le nitrate d'argent avec le sulfaméthoxazole sodique . La réaction se produit généralement dans un réacteur où la solution de nitrate d'argent et la solution de sulfaméthoxazole sodique sont alimentées et agitées simultanément. La température de la réaction de synthèse est maintenue entre 45 et 55 degrés Celsius, et des catalyseurs d'acide trifluorométhanesulfonique (sel) sont utilisés dans le processus .
Méthodes de production industrielle : Dans les milieux industriels, la préparation du sulfaméthoxazole d'argent implique l'utilisation de réacteurs à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le produit est ensuite soumis à des procédés tels que le repos, le drainage et le séchage centrifuge pour obtenir le produit final de sulfaméthoxazole d'argent .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfaméthoxazole d'argent subit diverses réactions chimiques, notamment :
Oxydation : Le sulfaméthoxazole d'argent peut être oxydé dans certaines conditions, ce qui conduit à la formation d'oxyde d'argent et d'autres sous-produits.
Réduction : Le composé peut être réduit en ses éléments constitutifs, l'argent et le sulfaméthoxazole, dans des conditions réductrices spécifiques.
Substitution : Le sulfaméthoxazole d'argent peut participer à des réactions de substitution où l'ion argent est remplacé par d'autres ions métalliques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrazine sont souvent utilisés.
Substitution : Des sels métalliques comme le chlorure de sodium et le bromure de potassium peuvent être utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Oxyde d'argent et dérivés du sulfaméthoxazole.
Réduction : Argent élémentaire et sulfaméthoxazole.
Substitution : Divers complexes de sulfaméthoxazole métallique.
Comparaison Avec Des Composés Similaires
Silver nitrate: Another silver-based compound used for its antimicrobial properties.
Sodium sulfadiazine: A sulfonamide antibiotic similar to sulfadiazine but without the silver component.
Silver nanoparticles: Used for their antimicrobial properties and are often compared to silver sulfadiazine in terms of effectiveness.
Uniqueness of Silver Sulfadiazine: Silver sulfadiazine is unique due to its combination of silver and sulfadiazine, which provides a synergistic antimicrobial effect. Unlike silver nitrate, which primarily acts through silver ions, silver sulfadiazine also benefits from the antimicrobial properties of sulfadiazine . Additionally, silver sulfadiazine is less likely to cause resistance compared to other antibiotics, making it a valuable option for treating burn wounds .
Propriétés
Key on ui mechanism of action |
Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
|---|---|
Numéro CAS |
22199-08-2 |
Formule moléculaire |
C10H9AgN4O2S |
Poids moléculaire |
357.14 g/mol |
Nom IUPAC |
silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |
InChI |
InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 |
Clé InChI |
UEJSSZHHYBHCEL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |
SMILES canonique |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |
melting_point |
285 °C |
Key on ui other cas no. |
22199-08-2 |
Pictogrammes |
Irritant |
Synonymes |
Brandiazin Dermazin Flamazine Flammazine Sicazine Silvadene Silvederma Silver Sulfadiazine Silver Sulfafdiazine SSD SSD AF Sulfadiazine, Silver Sulfafdiazine, Silver Sulfargen Thermazene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


